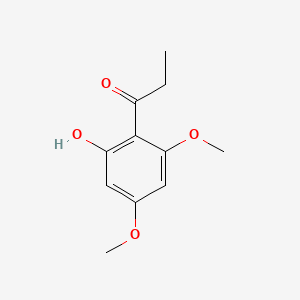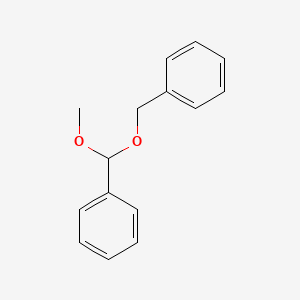
Benzaldehyde Benzyl Methyl Acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde Benzyl Methyl Acetal is an organic compound derived from benzaldehyde. It is commonly used as a protecting group in organic synthesis due to its stability and reactivity. This compound is known for its role in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzaldehyde Benzyl Methyl Acetal is typically synthesized through the condensation reaction between benzaldehyde and methanol. This reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where benzaldehyde and methanol are fed into the reactor along with an acid catalyst. The reaction mixture is then distilled to separate the acetal from the by-products and unreacted starting materials .
Types of Reactions:
Reduction: The compound can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetal group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), Palladium chloride (PdCl₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Methyl lithium (MeLi), Boron trifluoride etherate (BF₃·OEt₂)
Major Products Formed:
Oxidation: Benzoic acid, Methyl benzoate
Reduction: Benzyl alcohol
Substitution: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
Benzaldehyde Benzyl Methyl Acetal has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for aldehydes in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde Benzyl Methyl Acetal involves the formation of a stable acetal group, which protects the aldehyde functionality from unwanted reactions. The acetal group can be selectively removed under acidic conditions, allowing for the controlled release of the aldehyde group . This property makes it valuable in multi-step organic syntheses where selective protection and deprotection are required.
Comparación Con Compuestos Similares
Benzaldehyde Dimethyl Acetal: Similar in structure but with two methoxy groups instead of one methoxy and one benzyl group.
Benzyl Methyl Ether: Another derivative of benzaldehyde, used in different synthetic applications.
Uniqueness: Benzaldehyde Benzyl Methyl Acetal is unique due to its specific reactivity and stability, which makes it an excellent protecting group in organic synthesis. Its ability to undergo selective reactions without affecting other functional groups sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C15H16O2 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
[methoxy(phenyl)methoxy]methylbenzene |
InChI |
InChI=1S/C15H16O2/c1-16-15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
Clave InChI |
MZBKZYYUFWUURS-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
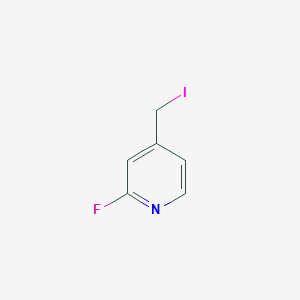
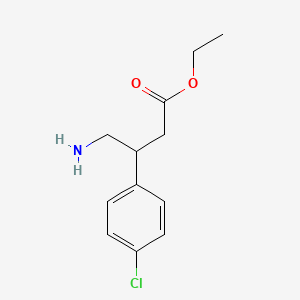

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)
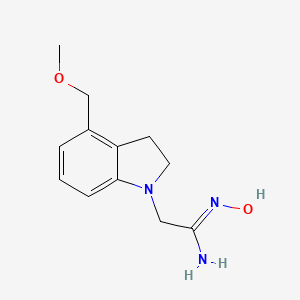
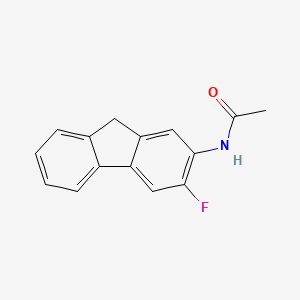
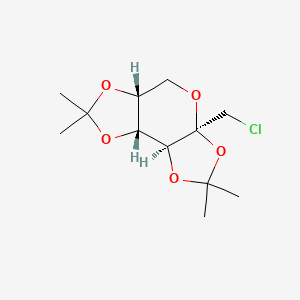
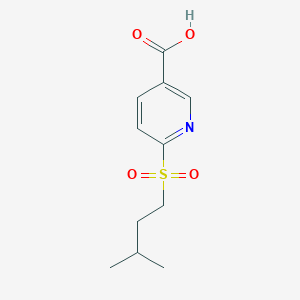
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)

